molecular formula C16H18 B11958499 meso-2,3-Diphenylbutane CAS No. 2726-21-8

meso-2,3-Diphenylbutane

Cat. No.: B11958499
CAS No.: 2726-21-8
M. Wt: 210.31 g/mol
InChI Key: NGCFVIRRWORSML-UHFFFAOYSA-N
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Description

meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: meso-2,3-Diphenylbutane can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: It can be reduced further to form simpler hydrocarbons.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2,3-Diphenyl-2-butanone or 2,3-Diphenyl-2-butanol.

    Reduction: Simpler hydrocarbons like 2,3-Diphenylbutane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
  • Employed in the study of stereochemistry and conformational analysis.

Biology and Medicine:

  • Investigated for its potential use in drug synthesis and development.
  • Studied for its interactions with biological molecules and potential therapeutic effects.

Industry:

  • Utilized in the production of polymers and advanced materials.
  • Explored for its role in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of meso-2,3-Diphenylbutane in chemical reactions involves its ability to participate in various organic transformations due to the presence of phenyl groups and stereocenters. These groups can stabilize reaction intermediates and influence the stereochemistry of the products.

Comparison with Similar Compounds

    2,3-Diphenylbutane: This compound is similar but lacks the meso configuration, making it optically active.

    2,3-Diphenyl-2-butanone: A ketone derivative that can be reduced to form meso-2,3-Diphenylbutane.

    2,3-Diphenyl-2-butanol: An alcohol derivative that can be oxidized to form this compound.

Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and applications where optical activity needs to be controlled.

Biological Activity

meso-2,3-Diphenylbutane is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique stereochemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its meso configuration, which allows it to be optically inactive despite having multiple stereocenters. This property makes it a valuable compound in stereochemical studies and as a chiral auxiliary in asymmetric synthesis. The compound can undergo various chemical transformations, including oxidation and reduction, leading to products like diphenylbutanone and diphenylbutanol.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may interact with bacterial cell membranes or metabolic pathways to exert its effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and inhibition of cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedMechanism
AntimicrobialEffective against various bacteriaInteraction with cell membranes
AnticancerInduces apoptosis in cancer cellsROS generation and DNA damage

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The unique stereochemistry plays a crucial role in its binding affinity to enzymes and receptors. Current research suggests that the compound may interact non-covalently with biological molecules, influencing enzymatic activities and cellular processes .

Study on Anticancer Properties

A notable case study examined the effects of this compound on human cancer cell lines. The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The researchers noted an increase in markers associated with apoptosis and oxidative stress, reinforcing the hypothesis regarding its anticancer potential.

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited dose-dependent inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. This finding suggests potential applications in developing new antimicrobial agents.

Properties

CAS No.

2726-21-8

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

3-phenylbutan-2-ylbenzene

InChI

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

NGCFVIRRWORSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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